molecular formula C19H20N2O3 B565454 4-Hydroxy Phenylbutazone-d9 CAS No. 1246819-23-7

4-Hydroxy Phenylbutazone-d9

Cat. No.: B565454
CAS No.: 1246819-23-7
M. Wt: 333.435
InChI Key: VTEBWXHYBNAYKI-ABVHXWLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Phenylbutazone-d9 is a deuterated analog of 4-Hydroxy Phenylbutazone, a derivative of Phenylbutazone. This compound is primarily used in research settings, particularly in proteomics and pharmaceutical studies. The molecular formula of this compound is C19H11D9N2O3, and it has a molecular weight of 333.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Phenylbutazone-d9 involves the incorporation of deuterium atoms into the 4-Hydroxy Phenylbutazone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Phenylbutazone-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy Phenylbutazone-d9 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy Phenylbutazone-d9 is similar to that of Phenylbutazone. It exerts its effects by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduced production of prostaglandins, resulting in decreased inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy Phenylbutazone-d9 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms enhances the stability and provides distinct isotopic signatures, aiding in the precise quantification and analysis of the compound .

Properties

IUPAC Name

4-hydroxy-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEBWXHYBNAYKI-ABVHXWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857757
Record name 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-23-7
Record name 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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